molecular formula C9H9BrO B1291378 1-(4-Bromo-2-methylphenyl)ethanone CAS No. 65095-33-2

1-(4-Bromo-2-methylphenyl)ethanone

Cat. No.: B1291378
CAS No.: 65095-33-2
M. Wt: 213.07 g/mol
InChI Key: UJPLWOQOYGUXEF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and a methyl group on the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

The primary targets of 1-(4-Bromo-2-methylphenyl)ethanone are currently unknown . This compound is a derivative of acetophenone, which has been studied for its potential biological activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the para position relative to the methyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: 1-(4-Amino-2-methylphenyl)ethanone or 1-(4-Thio-2-methylphenyl)ethanone.

    Oxidation: 4-Bromo-2-methylbenzoic acid.

    Reduction: 1-(4-Bromo-2-methylphenyl)ethanol.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)ethanone is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-methoxyphenyl)ethanone
  • 1-(2-Bromo-4-methylphenyl)ethanone
  • 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Comparison: 1-(4-Bromo-2-methylphenyl)ethanone is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to 1-(4-Bromo-2-methoxyphenyl)ethanone, the presence of a methyl group instead of a methoxy group results in different electronic effects and steric hindrance, influencing its behavior in chemical reactions. Similarly, the position of the bromine atom in 1-(2-Bromo-4-methylphenyl)ethanone alters its reactivity compared to this compound.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPLWOQOYGUXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620393
Record name 1-(4-Bromo-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65095-33-2
Record name 1-(4-Bromo-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-methylphenyl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-N-methoxy-2,N-dimethyl-benzamide (886 mg, 3.43 mmol) in anhydrous tetrahydrofuran (20 mL) at −60° C. under an atmosphere of nitrogen was added 3.0 M methylmagnesium chloride in tetrahydrofuran (1.26 mL, 3.78 mmol) via syringe. The reaction was stirred for 20 minutes at −60° C., then at room temperature for 30 minutes. Saturated aqueous ammonium chloride solution was added, the mixture was poured into a separatory funnel and extracted with diethyl ether (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to give 1-(4-bromo-2-methyl-phenyl)-ethanone (700 mg, 96%). HR-MS: calcd for C30H29BrN4O4 [M+H+] 589.1445. Found 589.1445.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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